molecular formula C17H13N3 B8379547 3-(1-Amino-2-naphthylamino)benzonitrile

3-(1-Amino-2-naphthylamino)benzonitrile

Cat. No. B8379547
M. Wt: 259.30 g/mol
InChI Key: PFFHVXQNWHKBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Amino-2-naphthylamino)benzonitrile is a useful research compound. Its molecular formula is C17H13N3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Amino-2-naphthylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Amino-2-naphthylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1-Amino-2-naphthylamino)benzonitrile

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

3-[(1-aminonaphthalen-2-yl)amino]benzonitrile

InChI

InChI=1S/C17H13N3/c18-11-12-4-3-6-14(10-12)20-16-9-8-13-5-1-2-7-15(13)17(16)19/h1-10,20H,19H2

InChI Key

PFFHVXQNWHKBTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)NC3=CC=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a methanol (10 mL) and an anhydrous tetrahydrofuran (50 mL) solution of 3-(1-nitro-2-naphthylamino)benzonitrile (1.60 g, 5.53 mmol) was added 10% palladium-active carbon (160 mg), and the mixture was hydrogenated for 4 hours at room temperature under atmospheric pressure. After removal of the catalyst by filtration, the solvent was removed by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3) to obtain the titled compound as a pale brown powder (1.06 g, yield 74%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
3-(1-nitro-2-naphthylamino)benzonitrile
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

3-(1-Nitro-2-naphthylamino)benzonitrile (1.16 g, 3.99 mmol) was hydrogenated in methanol (20 mL)/THF (40 mL) for 4 hours at room temperature using 10% palladium-carbon (220 mg) as a catalyst. After removal of the catalyst by filtration, the filtrate was concentrated to dryness. The residue was purified by silica gel column chromatography (chloroform/methanol=99/1), to give the titled compound as a yellow crystal (968 mg, yield 93%).
Name
3-(1-Nitro-2-naphthylamino)benzonitrile
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
220 mg
Type
catalyst
Reaction Step Four
Yield
93%

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